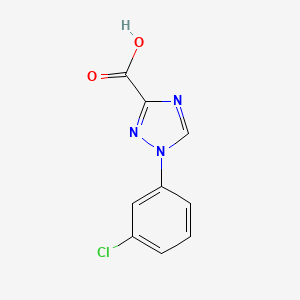
1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Descripción general
Descripción
1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H6ClN3O2
- Molecular Weight : 223.62 g/mol
- CAS Number : 944901-58-0
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. The 1,2,4-triazole derivatives exhibit significant antifungal and antibacterial activities. For instance, compounds similar to this compound have shown effectiveness against various fungal strains and bacteria due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis.
Anti-inflammatory Effects
Research indicates that triazole derivatives can possess anti-inflammatory properties. In vitro studies have demonstrated that certain triazole compounds inhibit the production of pro-inflammatory cytokines. For example, a related study showed that a triazole compound significantly inhibited protein denaturation in an egg albumin assay, suggesting potential anti-inflammatory activity comparable to standard anti-inflammatory drugs like aspirin .
Anticancer Potential
The role of triazoles in cancer therapy is gaining attention. They can act as inhibitors of key enzymes involved in cancer progression. In particular, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the induction of apoptosis in cancer cells. Triazole derivatives have been explored as potential CDK inhibitors, which could lead to new cancer therapies .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : The triazole ring structure allows for coordination with metal ions in enzyme active sites, inhibiting their function.
- Receptor Interaction : The compound may also interact with specific receptors involved in inflammatory pathways or cancer progression.
Research Findings and Case Studies
Case Study: Antimalarial Activity
A study on related triazole compounds indicated antimalarial activity with an IC50 value of 176 µM against Plasmodium falciparum strains. This suggests that modifications to the triazole structure could enhance its efficacy against malaria .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKFFPKGAPZNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744467 | |
| Record name | 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90839-68-2 | |
| Record name | 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














